Spiro[1H-indene-1,4'-piperidine]-1',3-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester Spiro[1H-indene-1,4'-piperidine]-1',3-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16600078
InChI: InChI=1S/C19H23NO4/c1-18(2,3)24-17(23)20-10-8-19(9-11-20)12-14(16(21)22)13-6-4-5-7-15(13)19/h4-7,12H,8-11H2,1-3H3,(H,21,22)/p-1
SMILES:
Molecular Formula: C19H22NO4-
Molecular Weight: 328.4 g/mol

Spiro[1H-indene-1,4'-piperidine]-1',3-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester

CAS No.:

Cat. No.: VC16600078

Molecular Formula: C19H22NO4-

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

Spiro[1H-indene-1,4'-piperidine]-1',3-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester -

Specification

Molecular Formula C19H22NO4-
Molecular Weight 328.4 g/mol
IUPAC Name 1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[indene-3,4'-piperidine]-1-carboxylate
Standard InChI InChI=1S/C19H23NO4/c1-18(2,3)24-17(23)20-10-8-19(9-11-20)12-14(16(21)22)13-6-4-5-7-15(13)19/h4-7,12H,8-11H2,1-3H3,(H,21,22)/p-1
Standard InChI Key JIXCGOZFMCOYSW-UHFFFAOYSA-M
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CC1)C=C(C3=CC=CC=C23)C(=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Spiro[1H-indene-1,4'-piperidine]-1',3-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester belongs to the spirocyclic compound class, where two rings—indene and piperidine—share a single atom, creating a orthogonal three-dimensional geometry. The indene component consists of a fused bicyclic system (benzene + cyclopentadiene), while the piperidine ring introduces nitrogen-based basicity. The tert-butyl ester group at the 1'-position and the carboxylic acid at the 3-position further diversify its reactivity .

The molecular formula is C₁₉H₂₂NO₄, with a molecular weight of 328.4 g/mol. Its IUPAC name, 1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[indene-3,4'-piperidine]-1-carboxylate, reflects the spatial arrangement of functional groups . The compound’s canonical SMILES string, CC(C)(C)OC(=O)N1CCC2(CC1)C=C(C3=CC=CC=C23)C(=O)[O-], provides a precise two-dimensional representation.

PropertyValueSource
Molecular FormulaC₁₉H₂₂NO₄
Molecular Weight328.4 g/mol
IUPAC Name1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[indene-3,4'-piperidine]-1-carboxylate
Boiling PointNot reported-
Melting PointNot reported-

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of Spiro[1H-indene-1,4'-piperidine]-1',3-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester involves multi-step organic reactions, typically starting from indene and piperidine precursors. A common route includes:

  • Spirocyclization: Condensation of indene-1,3-dione with piperidine under acidic conditions to form the spiro[indene-piperidine] core.

  • Esterification: Protection of the piperidine nitrogen with tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine .

  • Carboxylic Acid Activation: Conversion of the 3-position ketone to a carboxylic acid via oxidation or hydrolysis, followed by esterification if required.

Industrial-scale production often employs continuous flow reactors to optimize yield (reported ~65–75%) and reduce side reactions.

Purification and Characterization

Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol. Purity is assessed via HPLC (>95% purity), with LC-MS confirming molecular ion peaks at m/z 328.4 [M-H]⁻.

Applications in Medicinal Chemistry

Drug Discovery Intermediates

The compound’s spirocyclic scaffold is prized for its ability to mimic bioactive conformations of peptides and alkaloids. It serves as a key intermediate in synthesizing protease inhibitors and G-protein-coupled receptor (GPCR) modulators. For example, derivatives have shown promise in preclinical studies targeting HIV-1 protease (IC₅₀ ~50 nM).

Mechanism of Action

The compound’s dual functional groups enable diverse interactions:

  • The carboxylic acid moiety chelates metal ions in enzyme active sites (e.g., zinc-dependent metalloproteases).

  • The piperidine ring engages in hydrogen bonding with aspartate residues in proteases.

  • The tert-butyl ester enhances membrane permeability, facilitating intracellular uptake .

Comparative Analysis with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Differences
Spiro[indene-1,4'-piperidine]C₁₃H₁₅N185.26 g/molLacks carboxylic acid/ester groups
Spiro[indene-1,4'-piperidine]-3-carboxylic acidC₁₄H₁₄N₂O242.28 g/molContains free carboxylic acid, no Boc group

The tert-butyl ester in Spiro[1H-indene-1,4'-piperidine]-1',3-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester provides superior stability over analogs, making it more suitable for prolonged biological assays.

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